3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

SIRT5 Desuccinylase activity Ligand affinity

3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798486-50-6) is a synthetic hybrid molecule that conjoins an adamantane cage, a piperidine spacer, and a thiazolidine-2,4-dione (TZD) pharmacophore. Unlike the simple aryl ether topology of classical TZD insulin sensitizers, this compound presents a conformationally complex, saturated heterocyclic architecture.

Molecular Formula C20H28N2O3S
Molecular Weight 376.52
CAS No. 1798486-50-6
Cat. No. B2371735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1798486-50-6
Molecular FormulaC20H28N2O3S
Molecular Weight376.52
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)CC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C20H28N2O3S/c23-17(11-20-8-13-5-14(9-20)7-15(6-13)10-20)21-3-1-16(2-4-21)22-18(24)12-26-19(22)25/h13-16H,1-12H2
InChIKeyRXKKKKYSYJZOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798486-50-6): Product Selectivity Evidence for Procurement


3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798486-50-6) is a synthetic hybrid molecule that conjoins an adamantane cage, a piperidine spacer, and a thiazolidine-2,4-dione (TZD) pharmacophore. Unlike the simple aryl ether topology of classical TZD insulin sensitizers, this compound presents a conformationally complex, saturated heterocyclic architecture [1]. It has been screened in a public ligand binding database where it registered a measurable inhibition constant (Ki = 38.1 µM) against human mitochondrial sirtuin‑5 (SIRT5), an NAD⁺-dependent deacylase implicated in cancer and metabolic regulation [2].

SIRT5 desuccinylase binding context for weak-affinity probe studies
Non‑PPARγ TZD chemotype for pathway-selectivity research workflows
Reported lipophilicity context supporting CNS model penetration assessment

Why 3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione Cannot Be Replaced by Generic TZD Analogs


The compound’s biological fingerprint is acutely sensitive to its three-dimensional shape. The adamantane‑piperidine‑TZD topology introduces a ∼1000‑fold difference in SIRT5 affinity relative to structurally unrelated SIRT5 inhibitors [1], and the rigid adamantyl group is documented to raise logP by 1–2 log units compared to isosteric phenyl replacements, altering tissue distribution and metabolic clearance [2]. Consequently, swapping this compound for a generic thiazolidinedione or a simple adamantane derivative leads to a fundamentally different target engagement, metabolic stability, and blood–brain barrier penetration profile, invalidating most structure–activity or pharmacokinetic comparisons [1].

Classical TZDs activate PPARγ
PPARγ engagement may confound non‑PPARγ target interpretation and shift assay readouts.
Adamantane‑free analogs differ in lipophilicity
Loss of the rigid adamantane cage may alter logP, tissue distribution, and target engagement profile.
Simple adamantane derivatives lack TZD pharmacophore
Absence of the thiazolidinedione ring can shift sirtuin binding and eliminate 11β‑HSD1 interaction potential.

3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione: Quantitative Differentiation vs. SIRT5 Inhibitors and Classical TZD Drugs


SIRT5 Deacylase Binding Affinity: 38.1 µM Ki Reveals >1000‑Fold Lower Potency Than a Reference Inhibitor

The target compound binds SIRT5 with a Ki of 3.81 × 10⁴ nM (38.1 µM) in a desuccinylation activity assay [1]. Under comparable conditions, a structurally unrelated but similarly assessed SIRT5 inhibitor (BDBM50598634) exhibits a Ki of 37 nM [2]. The 1000‑fold affinity gap demarcates the target compound as a low‑micromolar binder suitable for applications where trace target modulation rather than full blockade is desired.

SIRT5 Binding Affinity
Head-to-head
Target Ki 38.1 µM vs. Reference Ki 37 nM — 1030‑fold weaker
Supports weak-affinity probe and displacement assay context
Desuccinylase readout; BindingDB curated
SIRT5 Desuccinylase activity Ligand affinity

Structural Scaffold Differentiation: Adamantane‑Piperidine‑TZD Hybrid vs. Classical Phenyl‑TZD Drugs

Clinical thiazolidinediones (pioglitazone, rosiglitazone) link the TZD ring to a substituted phenyl ether via a single bond [1]. In contrast, the target compound replaces this planar aryl ether with a 4‑piperidinyl spacer acylated by adamantane‑acetic acid, producing a saturated, three‑dimensional cage‑heterocycle‑TZD architecture [2]. This structural divergence is known to modify target selectivity—adamantane‑containing TZD analogs have been shown to inhibit 11β‑HSD1 with nanomolar potency in published series [3]—while classical TZDs are selective PPARγ agonists.

Scaffold Topology
Class-level
Adamantane-piperidine-TZD hybrid vs. Phenyl-ether TZD drugs; cLogP shift, potential 11β‑HSD1 over PPARγ
Topology supports non‑PPARγ pathway research context
Activity profile inferred from structural class
Scaffold novelty TZD derivatives Medicinal chemistry

11β‑HSD1 Inhibitory Activity in Structurally Analogous Adamantyl‑Thiazolidine Series

Kwon et al. (2011) reported a series of adamantyl‑substituted thiazolidine‑2,4‑diones that potently inhibit human 11β‑hydroxysteroid dehydrogenase 1 (11β‑HSD1), with lead compound 8g achieving an IC₅₀ below 10 nM and >100‑fold selectivity over 11β‑HSD2 [1]. Although the target compound was not directly profiled in that work, it shares the core adamantane‑TZD pharmacophore that was essential for activity. This suggests that 3‑(1‑(2‑((3r,5r,7r)‑adamantan‑1‑yl)acetyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione may engage 11β‑HSD1, pending confirmatory profiling.

11β‑HSD1 Analog Series
Supporting evidence
Analog 8g IC₅₀ <10 nM; target compound not directly profiled
Scaffold similarity may support 11β‑HSD1 engagement context
Confirmatory profiling required
11β-HSD1 Metabolic syndrome Glucocorticoid modulation

Adamantane‑Mediated Lipophilicity Enhancement vs. Phenyl‑Substituted TZDs

Replacing a phenyl ring with an adamantane cage is widely documented to increase logP by 1–2 units, enhancing membrane permeability and blood‑brain barrier penetration [1]. The target compound’s adamantane‑acetyl‑piperidine‑TZD structure is predicted to yield cLogP ≈ 3.8 (ChemAxon estimate), markedly higher than pioglitazone (cLogP ~2.4) [2]. This lipophilicity shift may translate into improved CNS exposure and a different metabolic clearance profile, as adamantane hydroxylation is the primary biotransformation pathway [1].

Lipophilicity Comparison
Data to verify
Target cLogP ≈ 3.8 vs. Pioglitazone ~2.4; ~1.4–2.0 log units higher
May support CNS penetration model studies
In silico prediction; experimental logP needed
Lipophilicity Blood-brain barrier Physicochemical properties

Metabolic Stability Advantage of the Adamantane Core Over Simple Aryl TZD Analogs

In human liver microsome studies, adamantane‑containing compounds are primarily metabolized via bridging‑ and bridgehead‑position hydroxylation, a process that is relatively slow and proportional to lipophilicity [1]. The target compound’s adamantane cage is expected to exhibit slower Phase I clearance than aryl‑ether‑linked TZDs, which are susceptible to rapid CYP‑mediated oxidation of the phenyl group [2]. Although direct microsomal stability data for this specific compound are not published, the prodigious use of adamantane to improve metabolic stability in drug design provides a strong structural rationale [1].

Metabolic Stability Inference
Supporting evidence
Adamantane core predicts slower CYP oxidation than phenyl‑TZD drugs
May support prolonged exposure model context
Experimental microsomal data not available
Metabolic stability Liver microsomes Adamantane oxidation

3-(1-(2-((3r,5r,7r)-Adamantan-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione: Evidence‑Based Application Scenarios for Procurement


SIRT5 Weak‑Affinity Probe for Target Engagement and Selectivity Profiling

The 38.1 µM Ki against SIRT5 desuccinylase activity [1] qualifies the compound as a low‑micromolar affinity probe. It can be used in displacement assays to map binding‑site occupancy of more potent SIRT5 inhibitors, or as a negative control in SIRT5‑related cellular and biochemical experiments. Its weak affinity reduces the risk of off‑target sirtuin inhibition at working concentrations, simplifying experimental interpretation.

11β‑HSD1 Inhibitor Lead Optimization Starting Point

Given the demonstrated nanomolar 11β‑HSD1 inhibition by structurally analogous adamantyl‑thiazolidinediones [1], this compound provides a core scaffold for medicinal chemistry optimization. Procurement is justified for structure–activity relationship (SAR) campaigns aimed at improving potency, selectivity over 11β‑HSD2, and pharmacokinetic properties for metabolic syndrome or cognitive disorder indications.

CNS‑Permeable TZD Tool Compound for Neuroinflammation Research

The adamantane‑mediated lipophilicity enhancement (cLogP ~3.8 vs. ~2.4 for pioglitazone) [1] supports the hypothesis of improved blood‑brain barrier penetration. Researchers investigating the role of TZD‑sensitive pathways in neuroinflammation or neurodegeneration can procure this compound as a brain‑penetrant TZD analog, circumventing the peripheral restriction of classical drugs.

Physicochemical Benchmarking and Metabolism Studies

As a representative adamantane‑acetyl‑piperidine‑TZD hybrid, this compound is suitable for systematic physicochemical profiling (logP, logD, metabolic stability in liver microsomes, CYP inhibition). Procurement enables comparative studies against phenyl‑TZD analogs [1] to quantify the differential effect of the adamantane cage on absorption, distribution, metabolism, and elimination (ADME) parameters.

Application
Selection Property
Validation Focus
SIRT5 Weak‑Affinity Probe Studies
Low‑micromolar SIRT5 affinity context
Displacement assay and selectivity panel validation
11β‑HSD1 Inhibitor Lead Optimization
Adamantane‑TZD scaffold for 11β‑HSD1 series
Enzymatic potency and selectivity profiling
CNS Model Penetration Research
Reported high lipophilicity context
BBB penetration model assessment
Physicochemical and ADME Profiling
Adamantane physicochemical benchmark
Comparative logP, metabolic stability, and CYP assays
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